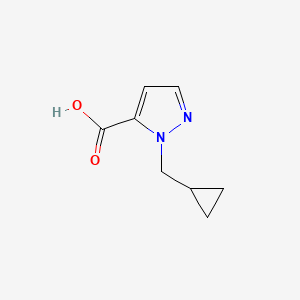

1-(cyclopropylmethyl)-1H-pyrazole-5-carboxylic acid

描述

属性

IUPAC Name |

2-(cyclopropylmethyl)pyrazole-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10N2O2/c11-8(12)7-3-4-9-10(7)5-6-1-2-6/h3-4,6H,1-2,5H2,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VRQLNWZTZICXMQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1CN2C(=CC=N2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

166.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Pyrazole Ring Construction

The pyrazole core is commonly synthesized by cyclization of β-diketones or related diketocarboxylate esters with hydrazine or substituted hydrazines. For example:

Claisen Condensation and Cyclization: A diketone such as 1-cyclopropylethan-1-one undergoes Claisen condensation with dimethyl oxalate to form a diketoester intermediate. This intermediate then reacts with hydrazine to cyclize into pyrazole-5-carboxylate esters, which can be hydrolyzed to the corresponding carboxylic acids.

Enolate Reaction with N-Alkylhydrazinium Salts: Another method involves reacting the enolate of 2,4-dicarboxylic esters with N-alkylhydrazinium salts to directly form 1-alkyl-pyrazole-5-carboxylic esters. This method allows for the introduction of the N-substituent during ring formation.

Introduction of the Cyclopropylmethyl Group

The cyclopropylmethyl group is introduced primarily by alkylation of the pyrazole nitrogen (N-1 position). The typical procedure includes:

Alkylation of methyl or ethyl pyrazole-5-carboxylate derivatives with cyclopropylmethyl bromide or similar alkyl halides in the presence of a base such as potassium carbonate (K₂CO₃). This reaction is performed under mild conditions to avoid side reactions.

Following alkylation, the ester group is hydrolyzed under basic aqueous conditions (e.g., NaOH) to yield the corresponding carboxylic acid.

Carboxylic Acid Functionalization

The ester intermediates are converted to carboxylic acids by hydrolysis using aqueous sodium hydroxide or other suitable bases, followed by acidification.

Alternative methods include direct oxidation of methyl groups or other precursors to carboxylic acids using oxidants like potassium permanganate or chromic acid, though these are less common for this compound.

Industrial and Scale-Up Considerations

Industrial synthesis may employ continuous flow reactors to optimize reaction efficiency and reproducibility, particularly for the cyclization and alkylation steps.

Purification typically involves recrystallization or chromatographic techniques to achieve high purity.

The choice of solvents, temperature, and reaction time are optimized for maximum yield and minimal by-products.

Summary Table of Preparation Steps

| Step | Reaction Type | Starting Materials / Reagents | Conditions / Notes | Outcome / Intermediate |

|---|---|---|---|---|

| 1 | Claisen Condensation | 1-Cyclopropylethan-1-one + Dimethyl oxalate | Base-catalyzed condensation | Diketoester intermediate |

| 2 | Cyclization | Diketoester + Hydrazine | Acetic acid, 50 °C | Methyl 1H-pyrazole-5-carboxylate derivatives |

| 3 | Alkylation | Pyrazole ester + Cyclopropylmethyl bromide | K₂CO₃ base, mild temperature | N-1 cyclopropylmethyl pyrazole ester |

| 4 | Hydrolysis | Alkylated ester + NaOH aqueous | Room temperature or reflux | This compound |

| 5 | Purification | Recrystallization or chromatography | Solvent-dependent | Pure target compound |

Research Findings and Optimization

Alkylation selectivity is crucial to avoid N-2 substitution or over-alkylation. Using mild bases and controlled stoichiometry improves selectivity toward N-1 alkylation.

Hydrolysis conditions are optimized to prevent ring opening or degradation of the sensitive pyrazole ring.

Industrial processes benefit from continuous flow techniques that allow better heat and mass transfer, improving yield and scalability.

Alternative synthetic routes involving direct reaction of enolates with N-alkylhydrazinium salts provide efficient access to N-substituted pyrazole esters without requiring separate alkylation steps.

化学反应分析

Types of Reactions: 1-(Cyclopropylmethyl)-1H-pyrazole-5-carboxylic acid can undergo various chemical reactions, including:

Oxidation: The carboxylic acid group can be oxidized to form corresponding derivatives such as esters or amides.

Reduction: The pyrazole ring can be reduced under specific conditions to form dihydropyrazole derivatives.

Substitution: The cyclopropylmethyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Reagents such as potassium permanganate or chromium trioxide.

Reduction: Catalysts like palladium on carbon (Pd/C) under hydrogen atmosphere.

Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products:

Oxidation: Esters, amides, or other oxidized derivatives.

Reduction: Dihydropyrazole derivatives.

Substitution: Various substituted pyrazole derivatives.

科学研究应用

Medicinal Chemistry Applications

1-(Cyclopropylmethyl)-1H-pyrazole-5-carboxylic acid has garnered attention in medicinal chemistry for its potential therapeutic effects:

- Anticancer Activity : Research indicates that pyrazole derivatives exhibit cytotoxic effects against various cancer cell lines. The compound's structure allows for modification, which can enhance its potency against specific cancer types.

- Anti-inflammatory Properties : Some studies suggest that pyrazole derivatives can inhibit inflammatory pathways, making them candidates for developing anti-inflammatory drugs .

Agricultural Applications

In agricultural science, compounds like this compound are investigated for their role as herbicides or fungicides:

- Herbicidal Activity : The compound's ability to disrupt plant growth pathways can be harnessed to develop selective herbicides that target specific weeds without harming crops.

Material Science Applications

The unique structural features of this compound also lend themselves to applications in material science:

- Polymer Chemistry : Its reactivity can be utilized to synthesize novel polymers with enhanced properties, such as increased thermal stability or improved mechanical strength.

Case Study 1: Anticancer Activity

A study explored the cytotoxic effects of various pyrazole derivatives, including this compound, on human cancer cell lines. Results indicated a significant reduction in cell viability, suggesting its potential as an anticancer agent.

Case Study 2: Herbicidal Efficacy

Research conducted on the herbicidal properties of pyrazole-based compounds demonstrated that modifications to the carboxylic acid moiety could enhance selectivity and efficacy against specific weed species, positioning this compound as a promising candidate for further exploration in agricultural applications.

作用机制

The mechanism of action of 1-(cyclopropylmethyl)-1H-pyrazole-5-carboxylic acid involves its interaction with specific molecular targets and pathways. The pyrazole ring can interact with enzymes or receptors, modulating their activity. The cyclopropylmethyl group may enhance the compound’s binding affinity and specificity. The carboxylic acid group can participate in hydrogen bonding and other interactions, influencing the compound’s overall biological activity .

相似化合物的比较

Comparison with Structurally Similar Pyrazole Derivatives

Structural Modifications and Substituent Effects

The biological and physicochemical properties of pyrazole derivatives are highly dependent on substituents at the N1 and C3/C4/C5 positions. Below is a comparative analysis of key analogs:

Table 1: Structural and Physicochemical Comparison

Stability and Handling

生物活性

1-(Cyclopropylmethyl)-1H-pyrazole-5-carboxylic acid is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, mechanisms of action, structure-activity relationships (SAR), and potential therapeutic applications based on recent research findings.

Chemical Structure and Properties

The compound features a pyrazole ring, which is a common scaffold in bioactive molecules. The cyclopropylmethyl group enhances binding affinity and specificity, while the carboxylic acid group allows for hydrogen bonding interactions with biological targets. These structural features contribute to its potential as a lead compound in drug discovery efforts.

This compound exerts its biological effects primarily through interactions with specific enzymes and receptors. The presence of the carboxylic acid group enables it to participate in hydrogen bonding, which is crucial for modulating enzyme activity and influencing various biological pathways .

Antimicrobial and Anti-inflammatory Properties

Research indicates that this compound exhibits antimicrobial and anti-inflammatory properties. These effects are attributed to its ability to inhibit specific enzymes involved in inflammatory processes and microbial growth.

Enzyme Inhibition

The compound has been investigated for its role as an inhibitor of lactate dehydrogenase (LDH), an enzyme implicated in cancer metabolism. Studies show that it can significantly suppress LDH activity in various cancer cell lines, leading to reduced lactate production and inhibited cell growth .

Structure-Activity Relationship (SAR)

The efficacy of this compound can be enhanced by modifying its structure. For instance, the introduction of different substituents on the pyrazole ring can lead to variations in potency against specific biological targets. Table 1 summarizes key findings from SAR studies:

| Compound Variant | Target Enzyme | IC50 (nM) | Biological Activity |

|---|---|---|---|

| Original Compound | LDH | 72 | Moderate Inhibition |

| Variant A | LDH | 30 | Strong Inhibition |

| Variant B | Inflammatory Enzyme | 50 | Significant Activity |

Case Study 1: Cancer Metabolism

In a study involving pancreatic cancer cell lines (MiaPaCa-2), the compound demonstrated sub-micromolar inhibition of lactate output, indicating its potential as an anti-cancer agent through metabolic modulation .

Case Study 2: Anti-inflammatory Effects

Another investigation highlighted the anti-inflammatory effects of this compound in models of acute inflammation, where it was shown to reduce markers of inflammation significantly, suggesting its therapeutic potential in treating inflammatory diseases .

常见问题

Q. What are the established synthetic routes for 1-(cyclopropylmethyl)-1H-pyrazole-5-carboxylic acid?

- Methodological Answer : A common approach involves alkylation of pyrazolecarboxylate precursors. For example, ethyl 1H-pyrazole-5-carboxylate derivatives can undergo alkylation with cyclopropylmethyl halides in polar aprotic solvents (e.g., DMF) using a base like Cs₂CO₃ at 60°C . Subsequent hydrolysis (e.g., KOH in ethanol) yields the carboxylic acid. Optimizing stoichiometry and reaction time improves yields. Key Steps :

- Alkylation: Pyrazole + cyclopropylmethyl halide → Intermediate ester.

- Hydrolysis: Ester → Carboxylic acid.

Table 1 : Representative Reaction Conditions

| Step | Reagents/Conditions | Yield Range | Reference |

|---|---|---|---|

| Alkylation | Cs₂CO₃, DMF, 60°C | 60-85% | |

| Hydrolysis | KOH, EtOH, 70°C | 70-90% |

Q. How is the compound structurally characterized in academic research?

- Methodological Answer :

- Spectroscopy : ¹H/¹³C NMR confirms substitution patterns (e.g., cyclopropylmethyl group at N1, carboxylic acid at C5). IR identifies carbonyl stretches (~1700 cm⁻¹) .

- Mass Spectrometry (MS) : High-resolution MS validates molecular weight (e.g., calculated vs. observed m/z).

- X-ray Crystallography : SHELX software refines crystal structures to determine bond lengths/angles and intermolecular interactions . Example: A related pyrazole-4-carboxylic acid derivative showed hydrogen-bonded dimers in its crystal lattice .

Advanced Research Questions

Q. How can reaction conditions be optimized to enhance regioselectivity during alkylation?

- Methodological Answer :

- Design of Experiments (DOE) : Vary solvent polarity (DMF vs. THF), base strength (Cs₂CO₃ vs. K₂CO₃), and temperature to favor N1-alkylation over O-alkylation.

- Catalytic Additives : Phase-transfer catalysts (e.g., TBAB) improve reaction efficiency in biphasic systems .

Table 2 : Optimization Parameters

| Parameter | Impact on Yield/Selectivity |

|---|---|

| Solvent (DMF) | Higher polarity → Faster kinetics |

| Temperature (60°C vs. RT) | Elevated temps reduce side reactions |

| Base (Cs₂CO₃) | Stronger base → Complete deprotonation |

Q. What computational approaches predict the compound’s reactivity or bioactivity?

- Methodological Answer :

- Density Functional Theory (DFT) : Calculates electronic properties (e.g., Fukui indices) to identify nucleophilic/electrophilic sites for functionalization .

- Molecular Docking : Screens against target proteins (e.g., enzymes) to predict binding affinities. For example, pyrazolecarboxylic acids often inhibit kinases or reductases .

Case Study : A DFT study of 5-methyl-1-phenyl-pyrazole-4-carboxylic acid revealed intramolecular H-bonding stabilizing the carboxylate group, influencing its reactivity .

Q. How are stereochemical outcomes analyzed in derivatives of the compound?

- Methodological Answer :

- Chiral Chromatography : Resolve enantiomers using chiral columns (e.g., Chiralpak IA).

- Circular Dichroism (CD) : Confirm absolute configuration of chiral centers introduced during synthesis (e.g., cyclopropylmethyl substituents) .

Data Contradictions and Resolution

Q. How do researchers address discrepancies in reported synthetic yields?

- Methodological Answer :

- Reproducibility Checks : Replicate published procedures while controlling moisture/oxygen levels.

- Side Reaction Analysis : Byproducts (e.g., O-alkylated isomers) are identified via LC-MS and minimized using protecting groups .

Example : A study noted that residual water in DMF reduced alkylation yields by 15%; rigorous solvent drying restored efficiency .

Research Tools and Workflows

Q. What analytical workflows integrate spectroscopic and crystallographic data?

- Methodological Answer :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。